molecular formula C10H12N4OS B1299207 1H-1,2,4-Triazole-5-thione, 4-amino-3-((4-methylphenoxy)methyl)- CAS No. 113766-05-5

1H-1,2,4-Triazole-5-thione, 4-amino-3-((4-methylphenoxy)methyl)-

Cat. No.: B1299207
CAS No.: 113766-05-5
M. Wt: 236.3 g/mol
InChI Key: HJKIXHOOIHRORL-UHFFFAOYSA-N
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Description

1H-1,2,4-Triazole-5-thione, 4-amino-3-((4-methylphenoxy)methyl)- is a heterocyclic compound that belongs to the triazole family Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-1,2,4-Triazole-5-thione, 4-amino-3-((4-methylphenoxy)methyl)- typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazine derivatives and carbon disulfide.

    Substitution Reactions: The amino group and the methylphenoxy methyl group are introduced through nucleophilic substitution reactions. For instance, 4-amino-3-((4-methylphenoxy)methyl)-1H-1,2,4-triazole-5-thione can be synthesized by reacting 4-methylphenol with chloromethyl methyl ether to form the methylphenoxy methyl intermediate, which is then reacted with the triazole derivative.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1H-1,2,4-Triazole-5-thione, 4-amino-3-((4-methylphenoxy)methyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Thiols.

    Substitution Products: Various substituted triazoles depending on the reagents used.

Scientific Research Applications

1H-1,2,4-Triazole-5-thione, 4-amino-3-((4-methylphenoxy)methyl)- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1H-1,2,4-Triazole-5-thione, 4-amino-3-((4-methylphenoxy)methyl)- involves its interaction with biological targets such as enzymes and receptors. The triazole ring can coordinate with metal ions, influencing enzyme activity. The amino and methylphenoxy methyl groups can enhance binding affinity and selectivity towards specific molecular targets, modulating biological pathways.

Comparison with Similar Compounds

  • 1H-1,2,4-Triazole-5-thione, 4-amino-3-((4-chlorophenoxy)methyl)-
  • 1H-1,2,4-Triazole-5-thione, 4-amino-3-((4-fluorophenoxy)methyl)-

Uniqueness: 1H-1,2,4-Triazole-5-thione, 4-amino-3-((4-methylphenoxy)methyl)- is unique due to the presence of the methylphenoxy methyl group, which can influence its chemical reactivity and biological activity. This substitution can enhance its solubility, stability, and interaction with biological targets compared to other similar compounds.

This detailed overview provides a comprehensive understanding of 1H-1,2,4-Triazole-5-thione, 4-amino-3-((4-methylphenoxy)methyl)-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4-amino-3-[(4-methylphenoxy)methyl]-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4OS/c1-7-2-4-8(5-3-7)15-6-9-12-13-10(16)14(9)11/h2-5H,6,11H2,1H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJKIXHOOIHRORL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC2=NNC(=S)N2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70150546
Record name 1H-1,2,4-Triazole-5-thione, 4-amino-3-((4-methylphenoxy)methyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70150546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113766-05-5
Record name 1H-1,2,4-Triazole-5-thione, 4-amino-3-((4-methylphenoxy)methyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113766055
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-1,2,4-Triazole-5-thione, 4-amino-3-((4-methylphenoxy)methyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70150546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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